3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde

Description

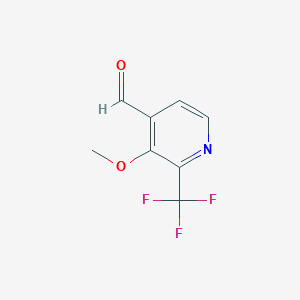

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated pyridine derivative characterized by a methoxy group at the 3-position, a trifluoromethyl (CF₃) group at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in designing bioactive molecules .

Properties

IUPAC Name |

3-methoxy-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-5(4-13)2-3-12-7(6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBMUPIJBRQNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209638 | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-72-7 | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

For 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde , formulations are typically focused on solubilization rather than synthesis. For example, a common method for preparing in vivo formulations involves dissolving the compound in DMSO followed by mixing with corn oil to create a clear solution.

2-(trifluoromethyl)pyridine-3-formaldehyde

The synthesis of 2-(trifluoromethyl)pyridine-3-formaldehyde involves several steps, including aldimine condensation, cyclization, and hydrolysis deprotection. The process starts with methacrylaldehyde, ammonium hydroxide, and 4,4,4-trifluoro-3-oxobutyraldehyde as raw materials.

Data Tables for Similar Compounds

Table 1: Preparation of Stock Solution for 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

| Prepare Stock Solution | 1 mg | 5 mg | 10 mg | |

|---|---|---|---|---|

| 1 mM | 4.7721 mL | 23.8603 mL | 47.7206 mL | |

| 5 mM | 0.9544 mL | 4.7721 mL | 9.5441 mL | |

| 10 mM | 0.4772 mL | 2.386 mL | 4.7721 mL |

Research Findings and Challenges

- Synthetic Challenges : The introduction of a trifluoromethyl group and the methoxy group requires careful selection of reagents and conditions to avoid side reactions and ensure high yields.

- Future Directions : Developing more efficient and cost-effective methods for synthesizing such compounds is crucial. This could involve exploring new catalysts or reagents that facilitate the introduction of the trifluoromethyl and methoxy groups.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and trifluoromethyl iodide (CF3I) are employed.

Major Products

Oxidation: 3-Methoxy-2-(trifluoromethyl)isonicotinic acid.

Reduction: 3-Methoxy-2-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

a) Substituent Effects on Reactivity and Stability

- Methoxy vs. Halogen (Cl/F): The methoxy group in this compound provides electron-donating effects, stabilizing the pyridine ring and moderating reactivity compared to halogenated analogs (e.g., 2-Chloro- or 3-Fluoro variants) .

- Aldehyde vs. Ester: The aldehyde group offers a reactive site for condensation reactions (e.g., forming hydrazones or Schiff bases), whereas the ester group in Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate enhances hydrolytic stability .

b) Physico-Chemical Properties

- Molecular Weight and Polarity: The trifluoromethyl group increases molecular weight and lipophilicity across all analogs. For example, Pyridalyl (MW 491.12) is significantly heavier due to multiple chloro and ether groups, impacting environmental persistence .

- Solubility: Aldehyde-containing derivatives (e.g., 3-Methoxy-2-CF₃ isonicotinaldehyde) are likely less water-soluble than ester or ionic derivatives, as seen in related sulfonylurea pesticides (e.g., metsulfuron methyl ester) .

Biological Activity

3-Methoxy-2-(trifluoromethyl)isonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H8F3N1O2

- Molecular Weight : 233.17 g/mol

- CAS Number : 1805246-26-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl and methoxy groups enhances its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.125 |

| Pseudomonas aeruginosa | 0.03 |

| Klebsiella pneumoniae | 0.03 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Cell Viability Assay Results

In a study focusing on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The study highlighted its potential as an alternative treatment for infections caused by resistant strains. -

Cell Viability Assay in Cancer Research :

In another investigation focusing on cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM, linking its action to caspase pathway activation.

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the isonicotinaldehyde scaffold?

The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or cross-coupling reactions. For example, halogenated precursors (e.g., 2-chloroisonicotinaldehyde) can undergo copper- or palladium-mediated coupling with trifluoromethyl sources like CFSiMe or CFBFK. The methoxy group is often protected during synthesis to avoid side reactions, with deprotection performed under acidic conditions .

Q. How can the electronic effects of the methoxy and trifluoromethyl substituents influence reactivity in nucleophilic additions?

The methoxy group is electron-donating (+M effect), activating the aldehyde toward nucleophilic attack at the ortho/para positions. In contrast, the trifluoromethyl group is strongly electron-withdrawing (-I effect), deactivating the ring and directing reactions to meta positions. This duality requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to balance competing electronic effects .

Q. What analytical techniques are recommended for characterizing 3-methoxy-2-(trifluoromethyl)isonicotinaldehyde and its derivatives?

- NMR : NMR is critical for confirming trifluoromethyl incorporation (δ ~ -60 to -70 ppm). NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.5–10.0 ppm).

- HPLC-MS : Reversed-phase HPLC with ESI-MS detects impurities and verifies molecular ion peaks.

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Advanced Research Questions

Q. How do steric and electronic factors impact the formation of Schiff bases or hydrazones from this aldehyde?

The trifluoromethyl group introduces steric hindrance near the aldehyde, slowing condensation reactions. To mitigate this, use bulky amines or hydrazines with strong electron-withdrawing groups (e.g., 2,4-dinitrophenylhydrazine) to enhance electrophilicity. Catalytic TFA or microwave-assisted synthesis can accelerate reaction rates .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be resolved?

Fluorinated compounds often exhibit low crystallinity due to weak intermolecular interactions. Strategies include:

- Co-crystallization with hydrogen-bond donors (e.g., phenol derivatives).

- Using high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.

- Employing SHELXD for structure solution from twinned or low-resolution data .

Q. How can computational methods predict the bioactivity of derivatives targeting enzymes like acetylcholinesterase or cytochrome P450?

- Docking studies : Software like AutoDock Vina models interactions between the aldehyde moiety and enzyme active sites. The trifluoromethyl group enhances binding via hydrophobic interactions.

- DFT calculations : Assess the electrophilicity of the aldehyde group (Fukui indices) and charge distribution to predict reactivity in biological systems .

Q. What contradictions exist in reported synthetic yields for derivatives, and how should they be addressed?

Discrepancies often stem from varying purity of starting materials (e.g., trifluoromethylation reagents) or incomplete protection/deprotection steps. Reproducibility requires:

- Strict anhydrous conditions for moisture-sensitive reactions.

- Monitoring reactions via TLC or in situ NMR to track intermediate formation .

Methodological Recommendations

- Synthetic optimization : Use triethylamine as a base in THF for reactions involving acid-sensitive intermediates .

- Analytical validation : Cross-validate NMR data with computational predictions (e.g., Gaussian NMR chemical shift calculations) to resolve ambiguous signals .

- Crystallographic refinement : For twinned crystals, employ SHELXE for experimental phasing and iterative model rebuilding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.